molecular formula C22H15NO6 B10827149 (5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate

(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate

Cat. No.: B10827149
M. Wt: 389.4 g/mol
InChI Key: JJXLUWJZJUPBAY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Palmarumycin derivative 3 involves several key steps. The starting materials typically include 1,8-dihydroxynaphthalene and 5-methoxytetralone. The synthetic route includes:

    N-benzyl cinchoninium chloride-catalyzed epoxidation: This step introduces an epoxide group into the molecule.

    Organoselenium-mediated reduction: This step reduces the epoxide to form a more stable intermediate.

    Cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination: This step finalizes the formation of the spirobisnaphthalene structure.

Chemical Reactions Analysis

Palmarumycin derivative 3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cerium (III) chloride hydrate, organoselenium compounds, and N-benzyl cinchoninium chloride. Major products formed from these reactions include various spirobisnaphthalene derivatives with different functional groups .

Scientific Research Applications

Palmarumycin derivative 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Palmarumycin derivative 3 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound interacts with specific proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Palmarumycin derivative 3 is unique among spirobisnaphthalenes due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C22H15NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate

InChI

InChI=1S/C22H15NO6/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24/h1-10,24H,11,23H2

InChI Key

JJXLUWJZJUPBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN

Origin of Product

United States

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